![molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8](/img/structure/B18829.png)

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Overview

Description

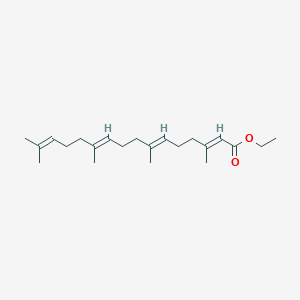

Stearidonic acid ethyl ester is an esterified form of stearidonic acid, a polyunsaturated omega-3 fatty acid. This compound is notable for its four double bonds and is less water-soluble than its free acid form, making it more suitable for dietary supplements and research applications . Stearidonic acid ethyl ester is derived from natural oils such as echium and black currant seed .

Scientific Research Applications

Stearidonic acid ethyl ester has a wide range of scientific research applications:

Chemistry: It is used to study the properties and reactions of omega-3 fatty acids and their esters.

Industry: Stearidonic acid ethyl ester is used in the formulation of dietary supplements and nutraceuticals.

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

The mechanism of action of stearidonic acid ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and the activity of membrane-bound enzymes and receptors . The compound can modulate signaling pathways and the production of inflammatory mediators, contributing to its potential health benefits . The ester form enhances its solubility and stability, making it more effective in these roles.

Similar Compounds:

- Eicosapentaenoic acid ethyl ester

- Docosahexaenoic acid ethyl ester

- Alpha-linolenic acid ethyl ester

Comparison: Stearidonic acid ethyl ester is unique due to its four double bonds, which confer distinct chemical and biological properties. Compared to eicosapentaenoic acid and docosahexaenoic acid ethyl esters, stearidonic acid ethyl ester is more readily converted to eicosapentaenoic acid in the body . This makes it a valuable plant-based source of omega-3 fatty acids, especially for individuals who do not consume fish .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of stearidonic acid ethyl ester often involves the transesterification of oils rich in stearidonic acid. For example, modified soybean oil can undergo ethanolysis to transform all the triglycerides into their corresponding fatty acid ethyl esters . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The double bonds in stearidonic acid ethyl ester make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated ester.

Hydrolysis: Acid or base-catalyzed hydrolysis of stearidonic acid ethyl ester yields stearidonic acid and ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as catalysts for hydrolysis reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidative derivatives.

Reduction: Saturated fatty acid ethyl esters.

Hydrolysis: Stearidonic acid and ethanol.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] } | |

| 106261-49-8 | |

Molecular Formula |

C13H19ClN2O2 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |

InChI Key |

LODDFOVRTJETGH-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |

Appearance |

Powder |

| 106261-49-8 | |

Pictograms |

Irritant; Health Hazard |

synonyms |

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)